molecular formula C6H15ClN2O2 B573987 L-Lysine-2-13C hydrochloride CAS No. 169524-86-1

L-Lysine-2-13C hydrochloride

Cat. No. B573987
CAS RN: 169524-86-1
M. Wt: 183.64
InChI Key: BVHLGVCQOALMSV-NSINKEICSA-N
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Description

L-Lysine-2-13C hydrochloride is a labeled form of L-Lysine HCl . Lysine is an essential amino acid obtained from red meats and fish . It has a molecular formula of C5 [13C]H14N2O2.HCl and a molecular weight of 183.64 . It’s used in biochemical research and analysis .


Synthesis Analysis

L-Lysine can be produced by chemical processes from fossil raw materials, as well as by microbial fermentation . The production process of L-Lysine-HCl is studied using a systematic approach based on modeling and simulation . The conversion of sugars from sugarcane molasses to L-Lysine is carried out with a strain of Corynebacterium glutamicum .


Molecular Structure Analysis

The molecular structure of L-Lysine-2-13C hydrochloride is represented by the InChI string: InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5 (8)6 (9)10;/h5H,1-4,7-8H2, (H,9,10);1H/t5-;/m0./s1/i5+1; . The SMILES string representation is Cl.NCCCC [13C@H] (N)C (O)=O .


Chemical Reactions Analysis

L-Lysine-2-13C hydrochloride is used in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for protein mass spectrometry analysis . It’s also used as a labeled standard in quantitative metabolomics research .


Physical And Chemical Properties Analysis

L-Lysine-2-13C hydrochloride has a melting point of 263-264°C (dec.) (lit.) . It’s isotopically pure with 99 atom % 13C . It’s a solid substance and is freely soluble in water, but almost insoluble in alcohol and ether .

Mechanism of Action

Lysine has antiviral effects by blocking the activity of arginine, which promotes HSV replication . It’s also involved in the acetylation/deacetylation of lysine residues in histones, a mechanism to regulate chromatin organization in eukaryotes .

Future Directions

L-Lysine-2-13C hydrochloride is used in SILAC for protein mass spectrometry analysis . This method can identify and quantify relative differential changes in complex protein samples . It’s a promising area for future research and development.

properties

IUPAC Name

(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-NSINKEICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745753
Record name L-(2-~13~C)Lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169524-86-1
Record name L-(2-~13~C)Lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
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Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
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Synthesis routes and methods III

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
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